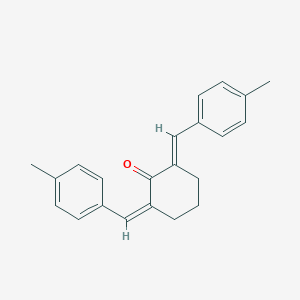

2,6-Bis(p-methylbenzylidene)cyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

K-101 est un mastic de haute qualité à base d'eau et sans amiante, développé pour réparer les trous et les joints de plaques de plâtre. Il contient suffisamment de liants pour fixer la bande de renforcement et augmente progressivement en résistance et en dureté au séchage. Il présente une excellente résistance aux fissures et à la ponceuse, une compatibilité de peinture supérieure et un retrait minimal .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le mastic à base de gypse K-101 est préparé en mélangeant 9 litres d'eau propre avec 20 kilogrammes de composé à base de gypse à prise rapide K-103 jusqu'à obtention d'une pâte homogène sans grumeaux. L'utilisation d'un mélangeur électrique est recommandée pour des résultats optimaux .

Méthodes de production industrielle : Le mastic à base de gypse K-101 est produit en grande quantité et emballé en conteneurs de 4 litres et 16 litres. Il est formulé uniquement pour des applications intérieures et est spécialement conçu pour être utilisé sur des plaques de plâtre .

Analyse Des Réactions Chimiques

Types de réactions : K-101 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : K-101 peut réagir avec l'oxygène pour former des oxydes.

Réduction : Il peut être réduit à l'aide d'agents réducteurs tels que l'hydrogène.

Substitution : K-101 peut subir des réactions de substitution avec des halogènes et d'autres espèces réactives.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des oxydes, des formes réduites du composé et des dérivés substitués .

Applications de recherche scientifique

K-101 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme charge et liant dans diverses formulations chimiques.

Biologie : Employé dans la préparation d'échantillons biologiques pour la microscopie.

Médecine : Utilisé dans le développement de gypse de qualité médicale pour les plâtres et les moulages.

Industrie : Appliqué dans l'industrie de la construction pour le rebouchage et la réparation des plaques de plâtre

Mécanisme d'action

K-101 exerce ses effets en formant une liaison solide avec la surface des plaques de plâtre. Les liants dans K-101 sécurisent la bande de renforcement et augmentent progressivement en résistance et en dureté au séchage. Ce processus implique la formation d'une pâte homogène qui remplit les trous et les joints, offrant une excellente résistance aux fissures et à la ponceuse .

Applications De Recherche Scientifique

K-101 has a wide range of scientific research applications, including:

Chemistry: Used as a filler and binder in various chemical formulations.

Biology: Employed in the preparation of biological samples for microscopy.

Medicine: Utilized in the development of medical-grade gypsum for casts and molds.

Industry: Applied in the construction industry for patching and repairing gypsum boards

Mécanisme D'action

K-101 exerts its effects by forming a strong bond with the surface of gypsum boards. The binders in K-101 secure the reinforcing tape and gradually increase in strength and hardness as it dries. This process involves the formation of a homogenous paste that fills holes and overjoints, providing excellent crack resistance and sandability .

Comparaison Avec Des Composés Similaires

Composés similaires :

Composé à base de gypse à prise rapide K-103 : Un remplisseur à base de gypse de type poudre formulé pour réparer les trous et les joints d'au moins 3 millimètres de large dans les cloisons sèches.

BOYSEN® Permacoat™ Flat B-701 : Une sous-couche utilisée en conjonction avec K-101 pour des résultats optimaux.

Unicité : K-101 se distingue par sa compatibilité de peinture supérieure, son retrait minimal et son excellente résistance aux fissures. Il est spécialement conçu pour les applications intérieures sur des plaques de plâtre, ce qui en fait un choix privilégié dans l'industrie de la construction .

Propriétés

Numéro CAS |

18989-35-0 |

|---|---|

Formule moléculaire |

C22H22O |

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3 |

Clé InChI |

CETXDHNPPYXEOF-TVGQLCNQSA-N |

SMILES |

CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |

SMILES isomérique |

CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O |

SMILES canonique |

CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |

Key on ui other cas no. |

18989-35-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.